![molecular formula C16H12F3N3O3S B2429709 (3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421510-17-9](/img/structure/B2429709.png)
(3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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Description
(3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H12F3N3O3S and its molecular weight is 383.35. The purity is usually 95%.
BenchChem offers high-quality (3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis and Pharmacological Evaluation
The use of microwave-assisted synthetic techniques for the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, highlights the significance of these methods in producing pharmacologically active substances. This approach not only speeds up the reaction process but also enhances the yield and purity of the desired products, which are tested for their antibacterial and antifungal activities (Mistry & Desai, 2006).
In Silico Drug-likeness Prediction and Microbial Investigation
The synthesis and in silico analysis of dihydropyrrolone conjugates derived from benzoyl heterocycles demonstrate the use of computational tools in predicting the drug-likeness and pharmacological properties of novel compounds. These synthesized molecules were evaluated for their antibacterial, antifungal, and antimycobacterial activities, indicating the potential for developing new therapeutic agents (Pandya et al., 2019).
Novel Bioactivation Pathways in Drug Metabolism
Research into the bioactivation pathways of isoxazole compounds in human liver microsomes has revealed the formation of glutathione adducts through enzyme-catalyzed ring-opening reactions. These studies are crucial for understanding the metabolic fate of heterocyclic compounds in the body and for identifying potential toxicological risks associated with their use as pharmaceuticals (Yu et al., 2011).
Synthesis of Tetrazolyl Oximes
The development of a novel multicomponent reaction to synthesize tetrazolyl oximes demonstrates the versatility of heterocyclic chemistry in creating structurally diverse molecules. Such reactions expand the toolkit available for medicinal chemists in the search for new drug candidates with improved biological activity and selectivity (Giustiniano et al., 2017).
Antimicrobial Activities of Schiff Bases and Azetidinones
The synthesis of azetidinones from quinazolin-4(3H)-one and their subsequent evaluation for antimicrobial activities highlight the potential of heterocyclic compounds in addressing the challenge of antibiotic resistance. The study underscores the importance of structural diversity in discovering new antimicrobial agents (Patel & Patel, 2011).
properties
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3S/c1-8-5-11(25-21-8)14(23)22-6-9(7-22)24-15-20-13-10(16(17,18)19)3-2-4-12(13)26-15/h2-5,9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOYKXLTPOJYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone |
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